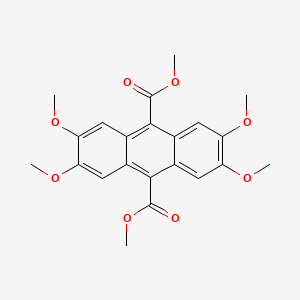
Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate is a chemical compound with the molecular formula C22H22O8 and a molecular weight of 414.405 g/mol . . This compound is characterized by its anthracene core, which is substituted with methoxy groups and ester functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate typically involves the esterification of 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester functionalities can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate involves its interaction with specific molecular targets and pathways. The methoxy groups and ester functionalities play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, participate in π-π stacking interactions, and undergo redox reactions, which contribute to its biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7-Tetramethoxyanthracene: Similar structure but lacks the ester functionalities.
9,10-Anthracenedicarboxylic acid: Similar structure but lacks the methoxy groups.
Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate: Similar structure but with ethoxy groups instead of methoxy groups.
Uniqueness
Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate is unique due to the presence of both methoxy groups and ester functionalities, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89927-52-6 |
|---|---|
Fórmula molecular |
C22H22O8 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate |
InChI |
InChI=1S/C22H22O8/c1-25-15-7-11-12(8-16(15)26-2)20(22(24)30-6)14-10-18(28-4)17(27-3)9-13(14)19(11)21(23)29-5/h7-10H,1-6H3 |
Clave InChI |
QKJWBNTXIMXHLR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OC)C(=O)OC)OC)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)



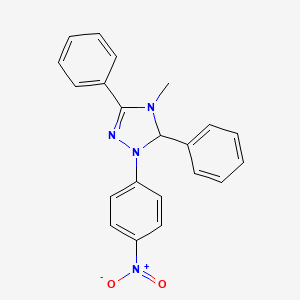

![Dimethyl[(propan-2-yl)oxy]silanol](/img/structure/B14389692.png)

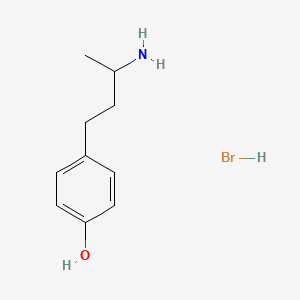

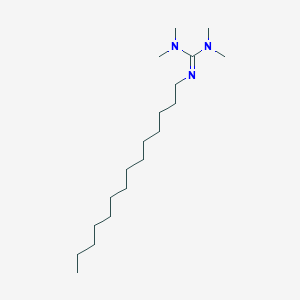

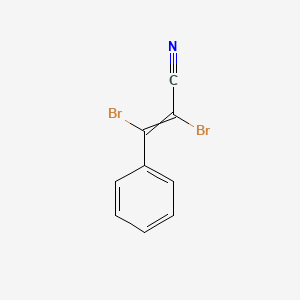
![Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate](/img/structure/B14389717.png)
